molecular formula C4H11ClN2O B3100520 3-(Methylamino)propanamide hydrochloride CAS No. 137066-42-3

3-(Methylamino)propanamide hydrochloride

Cat. No. B3100520
CAS RN: 137066-42-3
M. Wt: 138.59 g/mol
InChI Key: QETTVXHAPCTHMP-UHFFFAOYSA-N
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Description

3-(Methylamino)propanamide hydrochloride, also known as N3-Methyl-β-alaninamide hydrochloride, is a chemical compound with the molecular formula C4H11ClN2O . Its molecular weight is 138.598 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(Methylamino)propanamide hydrochloride consists of 4 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 11448361 .

Scientific Research Applications

Acrylamide in Processed Foods

Research has extensively studied acrylamide, a chemical related by functional group similarity to "3-(Methylamino)propanamide hydrochloride." Acrylamide occurs in thermally processed foods and is of concern due to its neurotoxic and carcinogenic nature. The development and application of biosensors for acrylamide detection in foods highlight the emphasis on ensuring food safety and public health. Biosensors offer a simple, rapid, and sensitive method for acrylamide concentration determination, supporting efforts to mitigate exposure through dietary intake (Pundir, Yadav, & Chhillar, 2019).

Environmental and Health Impacts of Chemicals

Studies on chemicals such as 3-Monochloro-1,2-propanediol (3-MCPD) and paraquat dichloride highlight the broader context of assessing and managing the environmental and health impacts of chemical compounds. For instance, 3-MCPD, found in trace amounts in hydrolyzed vegetable protein, has been studied for its carcinogenic potential, emphasizing the importance of understanding chemical toxicity and mechanisms of action to inform regulatory standards and protect public health (Lynch et al., 1998).

Novel Materials and Polymers

Research into polymers and derivatives of polyimides, such as polysuccinimide, showcases the application of chemical compounds in developing biocompatible and degradable materials for medical and other uses. These studies emphasize the role of chemical synthesis in creating novel materials that can serve a wide range of applications, from drug delivery systems to environmentally friendly packaging solutions (Jalalvandi & Shavandi, 2018).

properties

IUPAC Name

3-(methylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-6-3-2-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETTVXHAPCTHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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